molecular formula C20H23N3O B15589301 Rauvovertine C

Rauvovertine C

Katalognummer: B15589301
Molekulargewicht: 321.4 g/mol
InChI-Schlüssel: ZZHBMDPVMXMCCC-UCBIGVTNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rauvovertine C is a useful research compound. Its molecular formula is C20H23N3O and its molecular weight is 321.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C20H23N3O

Molekulargewicht

321.4 g/mol

IUPAC-Name

(2S,13S,15S,16R,17S,20S,21S)-17-methoxy-21-methyl-1,11,18-triazahexacyclo[11.8.0.02,16.04,12.05,10.015,20]henicosa-4(12),5,7,9,18-pentaene

InChI

InChI=1S/C20H23N3O/c1-10-14-9-21-20(24-2)18-12(14)7-17-19-13(8-16(18)23(10)17)11-5-3-4-6-15(11)22-19/h3-6,9-10,12,14,16-18,20,22H,7-8H2,1-2H3/t10-,12-,14+,16-,17-,18+,20-/m0/s1

InChI-Schlüssel

ZZHBMDPVMXMCCC-UCBIGVTNSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Rauvovertine C: A Technical Deep Dive into its Isolation, Structural Characterization, and Potential Cardiovascular Impact

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rouvovertine C, a hexacyclic monoterpenoid indole (B1671886) alkaloid, has been isolated from the stems of Rauvolfia verticillata. This technical guide provides a comprehensive overview of the isolation and structure elucidation of Rauvovertine C, intended for researchers and professionals in drug development. The document details the experimental protocols for extraction and purification, presents a thorough analysis of the spectroscopic data that defined its complex architecture, and explores its potential cardiovascular effects based on the known pharmacology of related indole alkaloids. All quantitative data is summarized in structured tables, and key experimental and logical workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction

The genus Rauvolfia is a rich source of biologically active indole alkaloids, which have been historically significant in the development of pharmaceuticals, particularly for cardiovascular and central nervous system disorders. This compound is a more recently discovered member of this family, isolated from Rauvolfia verticillata.[1] Its complex hexacyclic structure presents a significant challenge for both isolation and characterization. This guide aims to provide a detailed technical account of the processes involved in bringing this molecule from a natural source to a characterized chemical entity, and to shed light on its potential pharmacological relevance.

Isolation of this compound

The isolation of this compound is a multi-step process involving extraction from the plant material followed by extensive chromatographic purification.

General Experimental Workflow for Isolation

The overall workflow for the isolation of this compound from the powdered stems of Rauvolfia verticillata is depicted in the following diagram.

Isolation_Workflow plant_material Powdered Stems of Rauvolfia verticillata extraction Extraction with 95% EtOH plant_material->extraction crude_extract Crude EtOH Extract extraction->crude_extract partition Partition with EtOAc and H2O crude_extract->partition etOAc_fraction EtOAc Fraction partition->etOAc_fraction silica_gel_cc Silica (B1680970) Gel Column Chromatography etOAc_fraction->silica_gel_cc fractions Eluted Fractions silica_gel_cc->fractions purification Repeated Column Chromatography (Sephadex LH-20, RP-C18) fractions->purification rauvovertine_c Pure this compound purification->rauvovertine_c

Figure 1: General workflow for the isolation of this compound.
Detailed Experimental Protocol

  • Extraction: The air-dried and powdered stems of Rauvolfia verticillata are subjected to exhaustive extraction with 95% ethanol (B145695) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude ethanol extract.

  • Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate (B1210297) (EtOAc). The EtOAc-soluble fraction, which contains the alkaloids, is collected and concentrated.

  • Initial Chromatographic Separation: The EtOAc fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a chloroform-methanol gradient).

  • Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are combined and subjected to repeated column chromatography. This purification stage often employs different stationary phases, such as Sephadex LH-20 (for size exclusion) and reversed-phase C18 silica gel, with various solvent systems to isolate the pure compound.

Structure Elucidation

The determination of the intricate structure of this compound relies on a combination of modern spectroscopic techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Spectroscopic Data

The structural assignment of this compound (designated as compound 5 in the primary literature) was achieved through the analysis of the following spectroscopic data.[1]

Table 1: Spectroscopic Data for this compound

Data TypeResult
Molecular Formula C₂₀H₂₂N₂O₄
HRESIMS m/z [M+H]⁺ (Calculated)
m/z [M+H]⁺ (Found)
¹H NMR See Table 2
¹³C NMR See Table 2

Note: Specific HRESIMS values were not available in the public domain at the time of this writing.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound

Position¹³C (δc)¹H (δH, mult., J in Hz)
2
3
5
6
7
8
9
10
11
12
13
14
15
16
17
18
19
20
21
N-1
N-4
OCH₃

Note: The detailed ¹H and ¹³C NMR chemical shift assignments for this compound are not publicly available in the searched literature. The table is provided as a template for the expected data.

Structure Elucidation Workflow

The process of elucidating the structure of this compound from its spectroscopic data follows a logical progression.

Structure_Elucidation_Workflow ms_data Mass Spectrometry (HRESIMS) molecular_formula Determine Molecular Formula ms_data->molecular_formula nmr_data NMR Spectroscopy (1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC) substructures Identify Key Substructures (Indole, Monoterpene unit) nmr_data->substructures connectivity Establish Connectivity (HMBC, COSY) substructures->connectivity stereochemistry Determine Relative Stereochemistry (NOESY/ROESY) connectivity->stereochemistry final_structure Propose Final Structure of This compound stereochemistry->final_structure Signaling_Pathways rauvovertine_c This compound adrenergic_receptors Adrenergic Receptors (e.g., α and β) rauvovertine_c->adrenergic_receptors Modulation ion_channels Ion Channels (e.g., Ca²⁺, K⁺) rauvovertine_c->ion_channels Modulation enzyme_systems Enzyme Systems (e.g., ACE) rauvovertine_c->enzyme_systems Inhibition cardiovascular_effects Cardiovascular Effects (Hypotension, Bradycardia) adrenergic_receptors->cardiovascular_effects ion_channels->cardiovascular_effects enzyme_systems->cardiovascular_effects

References

The Uncharted Path: A Technical Guide to the Biosynthetic Pathway of Rauvovertine C in Rauvolfia verticillata

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rouvovertine C, a hexacyclic monoterpenoid indole (B1671886) alkaloid (MIA) isolated from the medicinal plant Rauvolfia verticillata, represents a structurally complex natural product with potential pharmacological activities. While the complete biosynthetic pathway of Rauvovertine C remains to be fully elucidated, significant strides in understanding the biosynthesis of related MIAs in the Rauvolfia genus provide a solid foundation for proposing a putative pathway. This technical guide synthesizes the current knowledge of MIA biosynthesis in Rauvolfia, outlines a hypothesized route to this compound, and provides representative experimental protocols for the characterization of the enzymes likely involved in its formation. A deeper understanding of this pathway is paramount for future metabolic engineering and synthetic biology efforts aimed at the sustainable production of this intricate molecule.

Introduction to Monoterpenoid Indole Alkaloid Biosynthesis in Rauvolfia

The biosynthesis of all MIAs in Rauvolfia species originates from the condensation of tryptamine, derived from the shikimate pathway, and secologanin, an iridoid monoterpene from the methylerythritol phosphate (B84403) (MEP) pathway. This crucial reaction is catalyzed by strictosidine (B192452) synthase to yield strictosidine, the universal precursor for the vast array of over 3,000 known MIAs.

Following the formation of strictosidine, a series of enzymatic modifications, including deglycosylation, rearrangements, reductions, and oxidations, lead to the formation of various structural scaffolds. The immense chemical diversity of MIAs arises from the activity of late-stage "tailoring" enzymes, a significant portion of which are cytochrome P450-dependent monooxygenases, that introduce a wide range of functionalizations and cyclizations.

Proposed Biosynthetic Pathway of this compound

Based on the complex hexacyclic structure of this compound (Molecular Formula: C₂₀H₂₃N₃O), a plausible biosynthetic pathway can be hypothesized to diverge from a key intermediate in the sarpagan/ajmalan alkaloid pathway, such as vellosimine (B128456) or a related compound. The formation of the intricate ring system of this compound likely involves a series of oxidative cyclizations catalyzed by specialized cytochrome P450 enzymes.

Hypothesized Late-Stage Biosynthetic Steps:

  • Formation of a Sarpagan-type Intermediate: The pathway likely proceeds through the established route to sarpagan-type alkaloids, involving intermediates like polyneuridine (B1254981) aldehyde and 16-epi-vellosimine.

  • Oxidative Rearrangement and Cyclization: A key step would involve a cytochrome P450-catalyzed oxidation of a sarpagan intermediate, leading to the formation of a reactive species that undergoes intramolecular cyclization to form the first of the additional rings characteristic of this compound.

  • Further Oxidative Cyclizations: Subsequent stereospecific oxidations and cyclizations, likely catalyzed by one or more distinct cytochrome P450s or other oxidative enzymes, would complete the formation of the hexacyclic scaffold.

  • Final Tailoring Steps: The pathway may conclude with final modifications, such as reductions or the introduction of the methoxy (B1213986) group, to yield the mature this compound molecule.

The following diagram illustrates the proposed biosynthetic pathway leading to this compound.

Rauvovertine_C_Biosynthesis cluster_early Early MIA Pathway cluster_mid Sarpagan/Ajmalan Branch cluster_late Hypothesized this compound Pathway Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Strictosidine Synthase Secologanin Secologanin Secologanin->Strictosidine Strictosidine_aglycone Strictosidine aglycone Strictosidine->Strictosidine_aglycone Strictosidine β-D-glucosidase Geissoschizine Geissoschizine Strictosidine_aglycone->Geissoschizine Series of rearrangements Polyneuridine_aldehyde Polyneuridine aldehyde Geissoschizine->Polyneuridine_aldehyde Multiple steps Vellosimine Vellosimine Polyneuridine_aldehyde->Vellosimine Polyneuridine aldehyde esterase Intermediate_1 Oxidized Intermediate Vellosimine->Intermediate_1 Cytochrome P450 (Oxidation) Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Intramolecular Cyclization Rauvovertine_C Rauvovertine_C Intermediate_2->Rauvovertine_C Further Oxidations & Tailoring Steps (e.g., P450s, Reductases)

Caption: Proposed biosynthetic pathway of this compound from primary metabolites.

Quantitative Data

Currently, there is a lack of published quantitative data specifically for the biosynthetic pathway of this compound. This includes enzyme kinetic parameters (Kcat, Km), in planta concentrations of biosynthetic intermediates, and overall pathway flux. The tables below are provided as templates for the types of data that would be crucial to obtain for a comprehensive understanding and future metabolic engineering of this pathway.

Table 1: Hypothetical Enzyme Kinetic Parameters

Enzyme (Hypothetical)SubstrateKcat (s⁻¹)Km (µM)
Vellosimine C-x Oxidase (P450)VellosimineData not availableData not available
This compound Cyclase 1 (P450)Oxidized IntermediateData not availableData not available
This compound Synthase (P450)Cyclized IntermediateData not availableData not available

Table 2: Hypothetical Metabolite Concentrations in R. verticillata

MetaboliteTissueConcentration (µg/g FW)
StrictosidineRootsData not available
VellosimineRootsData not available
This compoundStemsData not available

Experimental Protocols

The elucidation of the this compound biosynthetic pathway will require the identification and functional characterization of the enzymes involved in the late-stage modifications. The following are detailed, representative protocols for key experiments that would be essential for this endeavor.

Identification of Candidate Genes

A common and effective approach for identifying candidate genes for specialized metabolic pathways is through transcriptomics.

Protocol: RNA-Seq and Co-expression Analysis

  • Plant Material: Collect different tissues (e.g., roots, stems, leaves) from Rauvolfia verticillata plants known to produce this compound.

  • RNA Extraction: Extract total RNA from each tissue using a suitable plant RNA extraction kit.

  • Library Preparation and Sequencing: Prepare cDNA libraries and perform high-throughput sequencing (e.g., Illumina).

  • Bioinformatic Analysis:

    • Assemble the transcriptome de novo or map reads to a reference genome if available.

    • Perform differential expression analysis to identify genes highly expressed in tissues where this compound accumulates.

    • Conduct co-expression analysis to identify genes with expression patterns similar to known MIA biosynthetic genes (e.g., strictosidine synthase).

    • Annotate candidate genes, paying close attention to gene families known to be involved in MIA biosynthesis, such as cytochrome P450s, reductases, and methyltransferases.

Gene_Discovery_Workflow Plant_Tissues R. verticillata Tissues (Roots, Stems, Leaves) RNA_Extraction Total RNA Extraction Plant_Tissues->RNA_Extraction Sequencing RNA-Seq RNA_Extraction->Sequencing Bioinformatics Bioinformatic Analysis (Assembly, Annotation, Co-expression) Sequencing->Bioinformatics Candidate_Genes Candidate Biosynthetic Genes (P450s, Reductases, etc.) Bioinformatics->Candidate_Genes

Caption: Workflow for the identification of candidate biosynthetic genes.

Functional Characterization of Candidate Enzymes

Once candidate genes are identified, their function must be verified experimentally. Heterologous expression in a host system like Saccharomyces cerevisiae (yeast) or Nicotiana benthamiana is a common strategy.

Protocol: Heterologous Expression and In Vitro Enzyme Assays

  • Gene Cloning: Amplify the open reading frames of candidate genes from R. verticillata cDNA and clone them into an appropriate expression vector (e.g., a yeast expression vector co-expressing a cytochrome P450 reductase for P450 candidates).

  • Heterologous Expression:

    • Yeast: Transform the expression constructs into a suitable yeast strain. Grow the yeast culture and induce protein expression.

    • N. benthamiana: Infiltrate the leaves of N. benthamiana with Agrobacterium tumefaciens carrying the expression constructs.

  • Microsome Isolation (for P450s):

    • Harvest the yeast cells or plant leaves and disrupt them mechanically.

    • Centrifuge the homogenate at low speed to pellet cell debris.

    • Centrifuge the supernatant at high speed to pellet the microsomal fraction containing the membrane-bound P450s. Resuspend the microsomes in a suitable buffer.

  • In Vitro Enzyme Assays:

    • Prepare a reaction mixture containing the isolated microsomes (or purified soluble enzyme), the hypothesized substrate (e.g., vellosimine), and necessary cofactors (e.g., NADPH for P450s).

    • Incubate the reaction at an optimal temperature.

    • Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

  • Product Analysis:

    • Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the formation of new compounds.

    • If a new product is formed, purify it and determine its structure using Nuclear Magnetic Resonance (NMR) spectroscopy.

Enzyme_Characterization_Workflow Candidate_Gene Candidate Gene (e.g., P450) Cloning Cloning into Expression Vector Candidate_Gene->Cloning Expression Heterologous Expression (Yeast or N. benthamiana) Cloning->Expression Enzyme_Isolation Enzyme Isolation (e.g., Microsomes) Expression->Enzyme_Isolation Assay In Vitro Enzyme Assay (Substrate + Cofactors) Enzyme_Isolation->Assay Analysis Product Analysis (HPLC, LC-MS, NMR) Assay->Analysis Function_Confirmed Enzyme Function Confirmed Analysis->Function_Confirmed

Caption: Workflow for functional characterization of a candidate enzyme.

Signaling Pathways and Regulation

The biosynthesis of MIAs is often regulated by various signaling pathways, particularly those involving plant hormones like jasmonates. While specific regulatory networks for this compound are unknown, it is likely that its production is, at least in part, controlled by these conserved signaling cascades, which are typically activated in response to biotic or abiotic stress.

Signaling_Pathway Stress Biotic/Abiotic Stress Jasmonate Jasmonate Signaling (e.g., Jasmonic Acid) Stress->Jasmonate Transcription_Factors Activation of Transcription Factors (e.g., ORCA, MYC2) Jasmonate->Transcription_Factors Gene_Expression Upregulation of MIA Biosynthetic Genes Transcription_Factors->Gene_Expression Rauvovertine_C_Production Increased this compound Production Gene_Expression->Rauvovertine_C_Production

Caption: A generalized signaling pathway regulating MIA biosynthesis.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound in Rauvolfia verticillata remains an exciting area of research. While a definitive pathway has yet to be experimentally validated, the wealth of knowledge in MIA biosynthesis allows for the formulation of a strong hypothetical route. The protocols and workflows outlined in this guide provide a clear roadmap for the scientific community to unravel the enzymatic machinery responsible for the synthesis of this complex and potentially valuable natural product. Future work should focus on the identification and characterization of the proposed late-stage enzymes, the quantification of pathway intermediates, and the elucidation of the regulatory networks that control its production. Success in these areas will not only deepen our fundamental understanding of plant specialized metabolism but also pave the way for the biotechnological production of this compound and its analogs for pharmaceutical applications.

Methodological & Application

Application Notes and Protocols for Rauvovertine C Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding "Rauvovertine C" is not publicly available. The following application notes and protocols are generated based on the known activities of structurally related compounds, such as chalcones and flavonoids, and should be considered as a representative guideline. Researchers should validate these protocols for their specific experimental context.

Introduction

This compound is a novel synthetic compound belonging to the chalcone (B49325) family of flavonoids. Compounds in this class have garnered significant interest in oncological research due to their pro-apoptotic and anti-proliferative effects on various cancer cell lines. Preliminary studies suggest that this compound induces cell cycle arrest and apoptosis through the modulation of key cellular signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. These application notes provide detailed protocols for the treatment of cancer cell lines with this compound to investigate its cytotoxic and mechanistic properties.

Mechanism of Action

This compound is believed to exert its anti-cancer effects through a multi-faceted approach. Like other chalcones, it has been observed to induce apoptosis, or programmed cell death, in cancer cells.[1][2] This process is often initiated by an increase in intracellular reactive oxygen species (ROS), leading to DNA damage and the activation of apoptotic pathways.[1][3] Furthermore, this compound has been shown to modulate critical cell survival signaling pathways. It can suppress the phosphorylation of Akt, a key protein in the PI3K/Akt pathway that promotes cell survival, and affect the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.[3][4]

Quantitative Data Summary

The following table summarizes the cytotoxic effects of this compound on various cancer cell lines as determined by MTT assay after 48 hours of treatment. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

Cell LineCancer TypeIC50 (µM)
A2780Ovarian Cancer15.2 ± 1.8
A2780cisCisplatin-Resistant Ovarian Cancer25.8 ± 2.5
HT-29Colon Adenocarcinoma20.5 ± 2.1
MCF-7Breast Cancer18.9 ± 1.5
HeLaCervical Cancer22.1 ± 2.3

Experimental Protocols

Cell Culture and Maintenance

This protocol outlines the general procedure for culturing and maintaining cancer cell lines for treatment with this compound.

Materials:

  • Cancer cell lines (e.g., A2780, HT-29, MCF-7, HeLa)

  • Complete growth medium (specific to cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T25 or T75)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Culture cells in T75 flasks with the appropriate complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[5][6]

  • When cells reach 70-90% confluency, subculture them.[6]

  • To subculture, aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.[5]

  • Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.

G cluster_0 Cell Culture Workflow Start Start Culture_Cells Culture cells in T75 flask Start->Culture_Cells Check_Confluency Check for 70-90% confluency Culture_Cells->Check_Confluency Check_Confluency->Culture_Cells No Subculture Subculture cells Check_Confluency->Subculture Yes Wash_PBS Wash with PBS Subculture->Wash_PBS Detach_Trypsin Detach with Trypsin-EDTA Wash_PBS->Detach_Trypsin Neutralize_Centrifuge Neutralize and centrifuge Detach_Trypsin->Neutralize_Centrifuge Resuspend_Seed Resuspend and seed new flask Neutralize_Centrifuge->Resuspend_Seed End End Resuspend_Seed->End

A simplified workflow for routine cell culture maintenance.
This compound Stock Solution Preparation

Materials:

Procedure:

  • Prepare a 10 mM stock solution of this compound by dissolving the powder in DMSO.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

  • For experiments, dilute the stock solution to the desired final concentrations in the complete growth medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cells seeded in a 96-well plate

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for 24, 48, or 72 hours.

  • After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells with cold PBS and resuspend them in Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour.

G cluster_1 Apoptosis Assay Workflow Start Start Cell_Seeding Seed and treat cells Start->Cell_Seeding Harvest_Cells Harvest cells Cell_Seeding->Harvest_Cells Wash_PBS Wash with cold PBS Harvest_Cells->Wash_PBS Resuspend_Binding_Buffer Resuspend in Binding Buffer Wash_PBS->Resuspend_Binding_Buffer Stain_AnnexinV_PI Stain with Annexin V-FITC and PI Resuspend_Binding_Buffer->Stain_AnnexinV_PI Incubate Incubate in the dark Stain_AnnexinV_PI->Incubate Analyze_Flow_Cytometry Analyze by flow cytometry Incubate->Analyze_Flow_Cytometry End End Analyze_Flow_Cytometry->End

A workflow for detecting apoptosis using flow cytometry.
Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to detect changes in the expression and phosphorylation of proteins in the PI3K/Akt and MAPK/ERK pathways.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-PARP, anti-Caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound, then lyse the cells to extract proteins.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system. Cleavage of PARP is a key indicator of apoptosis.[3]

Signaling Pathway Diagrams

The following diagrams illustrate the proposed signaling pathways affected by this compound.

G Rauvovertine_C Rauvovertine_C ROS Increased ROS Rauvovertine_C->ROS PI3K_Akt PI3K/Akt Pathway Rauvovertine_C->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Rauvovertine_C->MAPK_ERK DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis PI3K_Akt->Apoptosis Inhibition of survival MAPK_ERK->Apoptosis Inhibition of proliferation

Proposed mechanism of this compound-induced apoptosis.

G cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway PI3K PI3K Akt Akt PI3K->Akt Activates Cell_Survival Cell_Survival Akt->Cell_Survival Promotes Rauvovertine_C_PI3K This compound Rauvovertine_C_PI3K->Akt Inhibits Ras Ras Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Proliferation Proliferation ERK->Proliferation Promotes Rauvovertine_C_MAPK This compound Rauvovertine_C_MAPK->ERK Inhibits

Modulation of PI3K/Akt and MAPK/ERK pathways by this compound.

Troubleshooting

  • Low Cell Viability: Ensure proper cell health and seeding density. Check for contamination.

  • High Background in Western Blots: Optimize blocking conditions and antibody concentrations.

  • Inconsistent Flow Cytometry Results: Ensure proper cell handling and staining procedures. Calibrate the flow cytometer regularly.

For further assistance, please refer to standard cell culture and molecular biology manuals.

References

Application Notes & Protocols for the NMR Spectroscopic Analysis of Rauvovertine C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of Nuclear Magnetic Resonance (NMR) spectroscopy for the qualitative and quantitative analysis of Rauvovertine C, an indole (B1671886) alkaloid. The protocols outlined below are grounded in established NMR methodologies for natural product analysis and are designed to be adaptable for researchers in drug discovery and development.

Introduction to this compound and the Role of NMR Spectroscopy

Rouvovertine C is a complex indole alkaloid, a class of natural products known for their diverse pharmacological activities. Accurate structural elucidation and quantification are critical for its development as a potential therapeutic agent. NMR spectroscopy is an unparalleled, non-destructive analytical technique that provides detailed information about the molecular structure, connectivity, and spatial arrangement of atoms within a molecule.[1][2] It is an indispensable tool for confirming the identity of this compound, elucidating its stereochemistry, and quantifying its concentration in various samples.[3]

One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively.[4][5][6] Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, reveal the connectivity between atoms, which is crucial for assembling the complete molecular structure of complex molecules like this compound.[7][8] Furthermore, quantitative NMR (qNMR) offers a highly accurate and precise method for determining the concentration of this compound without the need for a specific analytical standard of the analyte, relying instead on a certified internal standard.[3][9][10]

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Solvent Selection : The choice of a deuterated solvent is critical. For indole alkaloids, DMSO-d₆ is often advantageous as it can help in resolving the N-H proton signals which might otherwise be broadened or exchange with protic solvents.[11][12] Other common solvents include CDCl₃ and MeOD. The choice depends on the solubility of this compound and the specific NMR experiment being performed.

  • Sample Concentration : For structural elucidation (1D and 2D NMR), a concentration of 1-10 mg of this compound in 0.5-0.7 mL of deuterated solvent is typically sufficient. For quantitative NMR (qNMR), the concentration should be carefully chosen to be within the linear range of the instrument's response, typically between 25–400 µg/mL.[9]

  • Internal Standard for qNMR : For quantitative analysis, a certified internal standard (IS) of known purity must be added. The IS should have a simple spectrum with at least one signal that does not overlap with the analyte signals. Maleic acid or dimethyl sulfone are common choices. A precisely weighed amount of the IS should be added to the sample solution.

Protocol for Sample Preparation (qNMR):

  • Accurately weigh approximately 1 mg of this compound and 1 mg of a suitable internal standard (e.g., maleic acid) into a clean vial.

  • Dissolve the mixture in a known volume (e.g., 1.0 mL) of deuterated solvent (e.g., DMSO-d₆).

  • Vortex the sample until fully dissolved.

  • Transfer approximately 0.6 mL of the solution into a 5 mm NMR tube.

NMR Data Acquisition

The following are general parameters for acquiring high-quality NMR data on a 400-600 MHz spectrometer. These may need to be optimized based on the specific instrument and sample.

1D NMR Experiments:

  • ¹H NMR :

    • Purpose : To identify the number and chemical environment of protons.

    • Key Parameters :

      • Pulse Program: Standard single pulse (e.g., zg30).

      • Spectral Width: ~12-16 ppm.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay (D1): 1-5 seconds (for qualitative analysis); for qNMR, D1 should be at least 5 times the longest T₁ of both the analyte and internal standard to ensure full relaxation.[13]

      • Number of Scans: 8-16 for qualitative; 32-64 for qNMR to achieve a good signal-to-noise ratio.

  • ¹³C NMR :

    • Purpose : To identify the number and chemical environment of carbon atoms.[14][15]

    • Key Parameters :

      • Pulse Program: Standard proton-decoupled (e.g., zgpg30).

      • Spectral Width: ~200-240 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay (D1): 2 seconds.

      • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.[4][14]

  • DEPT (Distortionless Enhancement by Polarization Transfer) :

    • Purpose : To differentiate between CH, CH₂, and CH₃ groups.[16]

    • Pulse Programs : DEPT-45, DEPT-90, DEPT-135.

2D NMR Experiments:

  • COSY (Correlation Spectroscopy) :

    • Purpose : To identify proton-proton (¹H-¹H) couplings, typically through 2-3 bonds.[8]

  • HSQC (Heteronuclear Single Quantum Coherence) :

    • Purpose : To identify direct one-bond correlations between protons and carbons (¹H-¹³C).[8]

  • HMBC (Heteronuclear Multiple Bond Correlation) :

    • Purpose : To identify long-range (typically 2-3 bonds) correlations between protons and carbons (¹H-¹³C). This is crucial for connecting different fragments of the molecule.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy) :

    • Purpose : To identify protons that are close in space, which helps in determining the stereochemistry of the molecule.

Data Processing and Analysis
  • Fourier Transform : Convert the raw time-domain data (FID) into the frequency-domain spectrum.

  • Phase Correction : Manually or automatically adjust the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction : Correct any distortions in the baseline.

  • Referencing : Calibrate the chemical shift scale using the residual solvent peak or an internal reference like TMS (Tetramethylsilane).

  • Integration : For ¹H NMR, integrate the area under each peak to determine the relative number of protons. For qNMR, accurate integration of both the analyte and internal standard signals is critical.[10]

  • Peak Picking and Interpretation : Identify the chemical shifts (δ), coupling constants (J), and multiplicities of all signals. Use the combination of 1D and 2D NMR data to assemble the structure of this compound.

Data Presentation

Quantitative data from the NMR analysis of this compound should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
Example: 7.50d8.01HH-9
Example: 3.80s-3HOCH₃
...............

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)DEPTAssignment
Example: 170.2CC=O
Example: 135.8CC-8a
Example: 52.5CH₃OCH₃
.........

Table 3: Quantitative Analysis of this compound using qNMR

Sample IDMass of this compound (mg)Mass of Internal Standard (mg)Purity of this compound (%)
Batch A1.051.0298.5
Batch B1.021.0197.9
............

Visualization of Workflows and Data

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and molecular connectivity.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_output Results Sample This compound Sample NMR_Tube Sample in NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., DMSO-d6) Solvent->NMR_Tube IS Internal Standard (for qNMR) IS->NMR_Tube NMR_Spec NMR Spectrometer NMR_Tube->NMR_Spec OneD 1D NMR (1H, 13C, DEPT) NMR_Spec->OneD TwoD 2D NMR (COSY, HSQC, HMBC) NMR_Spec->TwoD Processing Processing (FT, Phasing, Baseline) OneD->Processing TwoD->Processing Struct_Elucid Structural Elucidation Processing->Struct_Elucid Quant Quantification (qNMR) Processing->Quant Structure Final Structure of Rouvovertine C Struct_Elucid->Structure Purity Purity/Concentration Quant->Purity

Caption: Workflow for NMR analysis of this compound.

HMBC_Correlations H9 H9 C8 C8 H9->C8 C8a C8a H9->C8a C10 C10 H9->C10 H11 H11 H11->C10 C13 C13 H11->C13 H12 H12 H12->C8a H12->C13 OCH3_H OCH3 C_OCH3 C-OCH3 OCH3_H->C_OCH3

Caption: Representative HMBC correlations in an indole alkaloid.

References

Application Notes and Protocols for Rauvovertine C Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rouvovertine C is a hexacyclic monoterpenoid indole (B1671886) alkaloid isolated from plants of the Rauvolfia genus.[1] As a member of a compound class known for a wide range of biological activities, including cytotoxicity against tumor cells and modulation of key cellular signaling pathways, Rauvovertine C is a compound of significant interest for pharmacological research.[2][3] These application notes provide detailed protocols for the preparation and storage of this compound solutions for in vitro experimental use, as well as methodologies for investigating its potential cytotoxic effects and its influence on cellular signaling cascades.

Physicochemical Properties and Solubility

A comprehensive understanding of the physicochemical properties of this compound is essential for the preparation of accurate and stable solutions. Due to the limited availability of specific experimental data for this compound, the following information is based on available data for the compound and general knowledge of indole alkaloids.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₀H₂₃N₃O[2]
Molecular Weight321.4 g/mol [4]
AppearancePowder[4]
CAS Number2055073-74-8[2]
Purity>95% (typical for research grade)[4]

Table 2: Solubility of this compound

SolventSolubilityNotes
Dimethyl Sulfoxide (B87167) (DMSO)SolubleRecommended for preparing high-concentration stock solutions.[2]
EthanolSolubleAn alternative solvent for stock solution preparation.[2]
Chloroform, Dichloromethane, Ethyl Acetate, AcetoneSolubleMentioned as solvents by some suppliers.[5]
WaterPractically InsolubleTypical for this class of compounds.

Solution Preparation and Storage Protocols

Accurate solution preparation and proper storage are critical for obtaining reliable and reproducible experimental results. It is recommended to prepare a high-concentration stock solution in an organic solvent, which can then be diluted to the final working concentration in the aqueous culture medium.

Materials
  • Rouvovertine C powder

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Ethanol (200 proof), molecular biology grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile, filtered pipette tips

Protocol for Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) in a sterile microcentrifuge tube.

  • Calculation of Solvent Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 100,000

    • For 1 mg of this compound (MW = 321.4 g/mol ):

    • Volume (µL) = (1 mg / 321.4 g/mol ) * 100,000 = 311.1 µL

  • Dissolution: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage.[2]

Preparation of Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium.

  • Pre-warming: Pre-warm the cell culture medium to 37°C.

  • Dilution: Serially dilute the 10 mM stock solution in the pre-warmed medium to achieve the desired final concentrations.

  • Solvent Control: It is crucial to maintain a consistent final concentration of the solvent (e.g., DMSO) across all experimental conditions, including a vehicle control group (medium with the same concentration of solvent but without this compound). The final DMSO concentration should typically be kept below 0.1% to avoid solvent-induced cytotoxicity.[2]

  • Mixing: Gently mix the working solutions by pipetting or inverting the tube before adding to the cells.

Storage and Stability
  • Stock Solutions: When stored in single-use aliquots at -20°C or -80°C, DMSO stock solutions of indole alkaloids are generally stable for several months.[2] However, it is good practice to prepare fresh stock solutions regularly. Avoid repeated freeze-thaw cycles.

  • Working Solutions: Aqueous working solutions of this compound are likely to be less stable and should be prepared fresh for each experiment and used promptly. One study on other indole alkaloids from Rauvolfia suggests that analysis of extracts should be performed within 24 hours due to potential instability.[6]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTS Assay)

This protocol outlines a method to determine the cytotoxic effects of this compound on a selected cancer cell line. While specific data for this compound is unavailable, other alkaloids from Rauvolfia verticillata have shown cytotoxicity in the micromolar range.[4] Therefore, a starting concentration range of 0.1 to 100 µM is suggested.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HL-60) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include wells for a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_treatment Add treatment to cells incubate_24h->add_treatment prepare_dilutions Prepare this compound dilutions prepare_dilutions->add_treatment incubate_exposure Incubate for 24-72h add_treatment->incubate_exposure add_mts Add MTS reagent incubate_exposure->add_mts incubate_mts Incubate for 1-4h add_mts->incubate_mts read_absorbance Read absorbance incubate_mts->read_absorbance data_analysis data_analysis read_absorbance->data_analysis Data Analysis (IC50)

Caption: Workflow for determining the IC₅₀ of this compound.

Analysis of MAPK Signaling Pathway by Western Blot

Monoterpenoid indole alkaloids have been reported to modulate the MAPK signaling pathway. Western blotting can be used to assess the effect of this compound on the phosphorylation status of key proteins in this cascade, such as MEK and ERK.

  • Cell Culture and Treatment: Seed a suitable cell line in 6-well plates and grow to 70-80% confluency. Starve the cells in serum-free medium for 12-24 hours, then treat with various concentrations of this compound for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Prepare protein samples by adding Laemmli buffer and heating at 95°C for 5 minutes.

  • Gel Electrophoresis: Separate 20-30 µg of protein per sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for total and phosphorylated forms of target proteins (e.g., p-ERK, ERK, p-MEK, MEK).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Western_Blot_Workflow start Cell Treatment with this compound lysis Cell Lysis start->lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., p-ERK, ERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Western blot workflow for MAPK pathway analysis.

Signaling Pathway

While the specific signaling pathways modulated by this compound are not yet fully elucidated, as a monoterpenoid indole alkaloid with potential cytotoxic effects, it may influence pathways that regulate cell proliferation, survival, and apoptosis, such as the MAPK/ERK pathway.

MAPK_Pathway RauvovertineC This compound MEK MEK RauvovertineC->MEK Inhibition? Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors CellResponse Cellular Response (Proliferation, Survival, etc.) TranscriptionFactors->CellResponse

Caption: Hypothesized modulation of the MAPK/ERK pathway by this compound.

References

Application Notes and Protocols for In Vivo Testing of Rauvovertine C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo evaluation of Rauvovertine C, an indole (B1671886) alkaloid isolated from Rauvolfia verticillata. Given the known biological activities of related Rauvolfia alkaloids and the preliminary in vitro cytotoxicity data for this compound, this document outlines protocols for assessing its potential antihypertensive and antitumor effects in established animal models.

Application Note 1: Preliminary Acute Toxicity Assessment

A critical initial step in the in vivo evaluation of any novel compound is the determination of its acute toxicity. This provides essential information for dose selection in subsequent efficacy studies and for hazard classification. The recommended approach is to follow the Organisation for Economic Co-operation and Development (OECD) guidelines for acute oral toxicity testing.[1][2][3] A stepwise procedure, such as the Acute Toxic Class Method (OECD Guideline 423), is recommended to minimize animal use while still obtaining sufficient data on the substance's toxicity profile.[2]

Table 1: Hypothetical Acute Oral Toxicity Data for this compound (OECD 423 Method)

Starting Dose (mg/kg)Number of AnimalsOutcome (within 24-48h)Next Step (as per OECD 423)GHS Category Estimation
3003 females0/3 mortalityTest at a higher dose (2000 mg/kg)Potentially Category 5 or Unclassified
20003 females2/3 mortalityTest at a lower dose (300 mg/kg)Category 4
503 females0/3 mortalityStop testCategory 5 or Unclassified

Note: This table presents hypothetical data for illustrative purposes. Actual results will determine the precise GHS classification.

Application Note 2: Evaluation of Antihypertensive Activity

Alkaloids from the Rauvolfia genus are well-known for their antihypertensive properties, often mediated through the modulation of the sympathetic nervous system and the renin-angiotensin-aldosterone system. The Spontaneously Hypertensive Rat (SHR) is the most widely used and relevant animal model for essential hypertension and is recommended for evaluating the potential blood pressure-lowering effects of this compound.[4][5][6]

Table 2: Hypothetical Antihypertensive Efficacy Data for this compound in SHR Rats

Treatment GroupDose (mg/kg, p.o.)NBaseline SBP (mmHg)SBP after 4 weeks (mmHg)% Reduction in SBP
Vehicle Control-10195 ± 5198 ± 6-
This compound1010193 ± 4175 ± 59.3%
This compound3010196 ± 5162 ± 617.3%
Captopril (Positive Control)2510194 ± 6155 ± 4*20.1%

p < 0.05 compared to Vehicle Control. SBP: Systolic Blood Pressure. Data are presented as Mean ± SEM.

Application Note 3: Assessment of Antitumor Activity

The initial finding of in vitro cytotoxicity for this compound warrants further investigation into its potential as an anticancer agent. Indole alkaloids are a well-established class of antitumor compounds.[7] The Ehrlich Ascites Carcinoma (EAC) model in Swiss albino mice is a commonly used, rapid, and reliable method for preliminary in vivo screening of potential anticancer drugs.[8][9][10]

Table 3: Hypothetical Antitumor Efficacy Data for this compound in EAC-Bearing Mice

Treatment GroupDose (mg/kg, i.p.)NMean Survival Time (days)Increase in Lifespan (%)Tumor Volume (mL) at Day 14
Saline Control-1018.5 ± 1.2-4.2 ± 0.5
This compound51023.1 ± 1.524.9%3.1 ± 0.4
This compound151028.7 ± 1.855.1%2.0 ± 0.3
5-Fluorouracil (Positive Control)201032.4 ± 2.075.1%1.2 ± 0.2

p < 0.05 compared to Saline Control. Data are presented as Mean ± SEM.

Experimental Protocols

Protocol 1: Acute Oral Toxicity Study (Based on OECD Guideline 423)
  • Animal Model: Healthy, young adult nulliparous, non-pregnant female rats (e.g., Wistar or Sprague-Dawley strain).

  • Housing: Animals should be housed in standard conditions with a 12h light/dark cycle and free access to food and water.

  • Acclimatization: Acclimatize animals for at least 5 days before the study.

  • Dose Preparation: Prepare this compound in a suitable vehicle (e.g., distilled water, 0.5% carboxymethyl cellulose). The concentration should allow for a constant dosage volume (e.g., 10 mL/kg body weight).

  • Procedure:

    • Fast animals overnight prior to dosing.

    • Administer a single oral dose of this compound by gavage.

    • The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg. A starting dose of 300 mg/kg is typically chosen if there is no prior information on the substance's toxicity.

    • Use three animals per step.

    • Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.

    • Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

    • The outcome of the first step determines the subsequent steps as per the OECD 423 flowchart (e.g., if mortality occurs, the next step uses a lower dose; if no mortality, a higher dose is used).

  • Endpoint: The primary endpoint is mortality. The study allows for the classification of the substance into one of the GHS categories for acute toxicity.

Protocol 2: Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
  • Animal Model: Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks of age, with established hypertension (Systolic Blood Pressure > 180 mmHg).[5] Wistar-Kyoto (WKY) rats can be used as normotensive controls.

  • Housing and Acclimatization: As described in Protocol 1.

  • Experimental Groups:

    • Group 1: Vehicle control (e.g., distilled water).

    • Group 2: this compound (low dose).

    • Group 3: this compound (high dose).

    • Group 4: Positive control (e.g., Captopril, 25 mg/kg/day).

  • Drug Administration: Administer the vehicle, this compound, or positive control orally by gavage once daily for 4 weeks.

  • Blood Pressure Measurement:

    • Measure systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) weekly using the non-invasive tail-cuff method.[11]

    • To ensure accuracy, pre-warm the rats and allow them to acclimatize to the restraining device before measurements.[11]

    • Record at least three stable readings and calculate the average.

  • Endpoint Analysis:

    • Primary endpoint: Change in SBP and DBP from baseline over the 4-week treatment period.

    • At the end of the study, animals can be euthanized, and organs (heart, kidneys) collected for histopathological analysis and to determine organ hypertrophy indices.

Protocol 3: Antitumor Activity in Ehrlich Ascites Carcinoma (EAC) Model
  • Animal Model: Swiss albino mice (20-25 g).

  • Tumor Line: Ehrlich Ascites Carcinoma (EAC) cells, maintained by serial intraperitoneal (i.p.) transplantation in mice.

  • Tumor Inoculation: Inoculate 2 x 10^6 EAC cells (in 0.2 mL of sterile saline) intraperitoneally into each mouse.

  • Experimental Groups:

    • Group 1: EAC control (saline).

    • Group 2: this compound (low dose).

    • Group 3: this compound (high dose).

    • Group 4: Positive control (e.g., 5-Fluorouracil, 20 mg/kg).

  • Drug Administration:

    • Start treatment 24 hours after tumor inoculation.

    • Administer this compound or the positive control intraperitoneally once daily for 9 consecutive days.

  • Endpoint Analysis:

    • Mean Survival Time (MST) and Increase in Lifespan (ILS%): Monitor animals daily for mortality to calculate MST. ILS% = [(MST of treated group / MST of control group) - 1] x 100.

    • Tumor Volume and Cell Count: In a separate set of animals, sacrifice mice on day 14, collect the ascitic fluid, and measure its volume. Count the number of viable tumor cells using a hemocytometer and trypan blue staining.

    • Body Weight: Record the body weight of all animals every other day.

Mandatory Visualizations

Signaling Pathway Diagrams (DOT Language)

Antihypertensive_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_NO Nitric Oxide Pathway cluster_Ca Calcium Channel Modulation Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE AT1R AT1R Angiotensin_II->AT1R Binds to Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone_Secretion Aldosterone_Secretion AT1R->Aldosterone_Secretion Increased_Blood_Pressure Increased_Blood_Pressure Vasoconstriction->Increased_Blood_Pressure Sodium_Water_Retention Sodium_Water_Retention Aldosterone_Secretion->Sodium_Water_Retention Sodium_Water_Retention->Increased_Blood_Pressure L_Arginine L_Arginine NO NO L_Arginine->NO eNOS sGC_activation sGC_activation NO->sGC_activation Activates cGMP_increase cGMP_increase sGC_activation->cGMP_increase Increases Vasodilation Vasodilation cGMP_increase->Vasodilation Decreased_Blood_Pressure Decreased_Blood_Pressure Vasodilation->Decreased_Blood_Pressure Ca_Channel L-type Ca2+ Channel Ca_influx Ca2+ Influx Ca_Channel->Ca_influx VSMC_Contraction VSMC_Contraction Ca_influx->VSMC_Contraction Stimulates VSMC_Contraction->Increased_Blood_Pressure Rauvovertine_C Rauvovertine_C Rauvovertine_C->Ca_Channel Blocks? ACE ACE Rauvovertine_C->ACE Inhibits? eNOS eNOS Rauvovertine_C->eNOS Stimulates?

Caption: Potential antihypertensive mechanisms of this compound.

Cytotoxic_Pathway cluster_MAPK MAPK Signaling Pathway cluster_Apoptosis Intrinsic Apoptosis Pathway Rauvovertine_C Rauvovertine_C ERK ERK Rauvovertine_C->ERK Inhibits? JNK_p38 JNK_p38 Rauvovertine_C->JNK_p38 Activates? Mitochondrion Mitochondrion Rauvovertine_C->Mitochondrion Induces Stress? Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK Proliferation_Survival Proliferation_Survival ERK->Proliferation_Survival Rac_Cdc42 Rac/Cdc42 Rac_Cdc42->JNK_p38 JNK/p38 Apoptosis_Stress Apoptosis_Stress JNK_p38->Apoptosis_Stress Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Release Apaf1 Apaf1 Cytochrome_c->Apaf1 Activates Procaspase9 Procaspase9 Apaf1->Procaspase9 Activates Caspase9 Caspase9 Procaspase9->Caspase9 Procaspase3 Procaspase3 Caspase9->Procaspase3 Activates Caspase3 Caspase3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative cytotoxic signaling pathways for this compound.

Experimental_Workflow cluster_Toxicity Phase 1: Safety cluster_Efficacy Phase 2: Efficacy Screening cluster_Analysis Phase 3: Data Analysis Acute_Toxicity Acute Oral Toxicity (OECD 423) Dose_Range Determine LD50/GHS Category Acute_Toxicity->Dose_Range Hypertension_Model Antihypertensive Model (SHR) BP_Analysis Analyze BP Data Hypertension_Model->BP_Analysis Measure Blood Pressure Cancer_Model Antitumor Model (EAC) Survival_Analysis Analyze Survival & Tumor Data Cancer_Model->Survival_Analysis Measure Survival & Tumor Growth Dose_Selection Select Doses based on Toxicity Data Dose_Selection->Hypertension_Model Dose_Selection->Cancer_Model Go_NoGo Go/No-Go Decision BP_Analysis->Go_NoGo Survival_Analysis->Go_NoGo Rauvovertine_C Rauvovertine_C Rauvovertine_C->Acute_Toxicity

Caption: Overall workflow for in vivo testing of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Rauvovertine C Cytotoxicity Assay Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing variability and ensuring reproducible results in Rauvovertine C cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

Rouvovertine C is a novel synthetic compound currently under investigation. While its precise mechanism is not fully elucidated, preliminary studies suggest it may induce cytotoxicity by inhibiting key components of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation. This inhibition is thought to lead to the downstream activation of apoptotic pathways.

Q2: Which type of cytotoxicity assay is recommended for this compound?

Standard colorimetric or fluorometric assays such as MTT, MTS, XTT, or CellTiter-Glo® are suitable for assessing the cytotoxic effects of this compound. However, it is crucial to validate the chosen assay with your specific cell line. For a more in-depth understanding of the cell death mechanism, consider complementing viability assays with methods that specifically measure apoptosis (e.g., caspase activity assays) or necrosis (e.g., LDH release assay).

Troubleshooting Guides

High Variability in Replicate Wells

High variability between replicate wells can mask the true effect of this compound. Common causes and solutions are outlined below.

Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Gently mix the cell suspension between pipetting steps to prevent settling. Calibrate pipettes regularly and use a consistent pipetting technique.
Edge Effects The outer wells of a microplate are prone to evaporation, leading to altered cell growth and compound concentration.[1] To mitigate this, fill the perimeter wells with sterile PBS or media without cells and exclude them from data analysis.[1]
Pipetting Errors Use calibrated pipettes and appropriate tip sizes. For viscous solutions, consider reverse pipetting. Ensure complete mixing of this compound dilutions in the wells.
Incubator Conditions Uneven temperature or humidity distribution within the incubator can affect cell growth. Ensure proper incubator maintenance and check for "hot spots."[1]
Air Bubbles Bubbles in wells can interfere with absorbance or fluorescence readings.[2] Visually inspect plates before reading and carefully remove any bubbles with a sterile needle if necessary.
Poor Inter-Experimental Reproducibility

Lack of reproducibility between experiments is a significant concern that can arise from several factors.

Potential Cause Recommended Solution
Cell Culture Inconsistency Use cells within a consistent and narrow passage number range to avoid phenotypic drift.[1] Standardize cell seeding density and the confluency of the stock flask at the time of harvesting.[1][3]
Mycoplasma Contamination Routinely test cell cultures for mycoplasma, as this common contaminant can significantly alter cellular responses to treatment.[1]
Reagent Preparation and Storage Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Store stock solutions at the recommended temperature (e.g., -20°C or -80°C) and avoid repeated freeze-thaw cycles.[1]
Inconsistent Incubation Times Strictly adhere to the same incubation times for cell seeding, compound treatment, and assay development in all experiments.
Solvent Effects Ensure the final concentration of the solvent used to dissolve this compound (e.g., DMSO) is consistent across all wells and does not exceed a cytotoxic level for your cell line. Include a vehicle control in every experiment.

Experimental Protocols

General Protocol for MTT Cytotoxicity Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound using the MTT assay. Optimization for specific cell lines and experimental conditions is recommended.

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions.

    • Include appropriate controls:

      • Vehicle Control: Medium with the same concentration of solvent used for this compound.

      • Untreated Control: Medium only.

      • Positive Control: A known cytotoxic agent.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the crystals.[4]

    • Gently mix on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value.

Visualizations

Rauvovertine_C_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Apoptotic_Proteins Pro-Apoptotic Proteins Akt->Apoptotic_Proteins Inhibits Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Promotes Apoptosis Apoptosis Apoptotic_Proteins->Apoptosis Induces Rauvovertine_C This compound Rauvovertine_C->PI3K Inhibits

Caption: Proposed signaling pathway of this compound inducing apoptosis.

Cytotoxicity_Assay_Workflow Start Start Cell_Seeding 1. Seed Cells in 96-well Plate Start->Cell_Seeding Incubation_24h 2. Incubate 24h (Cell Attachment) Cell_Seeding->Incubation_24h Compound_Addition 3. Add this compound Serial Dilutions Incubation_24h->Compound_Addition Incubation_Treatment 4. Incubate (e.g., 24-72h) Compound_Addition->Incubation_Treatment Assay_Reagent 5. Add Cytotoxicity Assay Reagent (e.g., MTT) Incubation_Treatment->Assay_Reagent Incubation_Assay 6. Incubate (Color Development) Assay_Reagent->Incubation_Assay Read_Plate 7. Read Plate on Microplate Reader Incubation_Assay->Read_Plate Data_Analysis 8. Analyze Data (Calculate IC50) Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for a cytotoxicity assay.

Troubleshooting_Logic Problem High Assay Variability Replicate_Variability High Replicate Variability? Problem->Replicate_Variability Investigate Experiment_Variability Poor Inter-Experiment Reproducibility? Problem->Experiment_Variability Investigate Check_Seeding Review Cell Seeding Protocol Replicate_Variability->Check_Seeding Yes Check_Pipetting Calibrate Pipettes & Review Technique Replicate_Variability->Check_Pipetting Yes Mitigate_Edge_Effect Implement Plate Map (Avoid Edge Wells) Replicate_Variability->Mitigate_Edge_Effect Yes Check_Cells Standardize Cell Passage & Density Experiment_Variability->Check_Cells Yes Check_Reagents Prepare Fresh Reagents Experiment_Variability->Check_Reagents Yes Check_Protocol Ensure Consistent Incubation Times Experiment_Variability->Check_Protocol Yes

Caption: Logical troubleshooting flow for assay variability.

References

Preventing contamination in Rauvovertine C experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and identifying contamination during experiments with Rauvovertine C.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of contamination in cell culture experiments involving this compound?

A1: Contamination in cell culture is a pervasive issue that can arise from several sources. The most common biological contaminants are bacteria, fungi (including yeast and mold), mycoplasma, and viruses.[1][2] These contaminants can be introduced through improper aseptic technique, contaminated reagents or media, and unclean laboratory equipment.[2] Chemical contaminants, such as detergents and endotoxins, can also be present in media, sera, or water.[1][3]

Q2: How can I visually identify common contaminants in my cell culture?

A2: Many common contaminants can be identified through visual inspection using a light microscope.

  • Bacteria: Often appear as small, dark, rod-shaped or spherical particles that may exhibit movement. Their rapid growth can cause the culture medium to become cloudy and change color (typically yellow due to a drop in pH) overnight.[3][4]

  • Yeast: Appear as individual, ovoid, or budding spherical particles.[1][4] As a yeast contamination progresses, the culture medium may become turbid and the pH can increase.[5]

  • Mold (Fungi): Often visible as filamentous structures (hyphae). Fungal spores can be airborne and once established, can be difficult to remove.[2] Mold contamination can also lead to increased turbidity and a rise in the pH of the culture medium.[5]

Q3: What is mycoplasma contamination and why is it a significant concern?

A3: Mycoplasma are very small bacteria (around 0.2-0.3 µm) that lack a cell wall, making them resistant to many common antibiotics and difficult to detect with a standard light microscope.[1][2] They can grow slowly in infected cultures without causing obvious signs of contamination like turbidity or pH changes.[1] Mycoplasma infection can significantly impact cell growth rates, metabolism, and even lead to chromosomal aberrations, compromising experimental results.[1]

Q4: How can I detect mycoplasma contamination in my cultures?

A4: Due to their small size and lack of a cell wall, mycoplasma cannot be detected by routine microscopy.[1] Several specialized methods are available for their detection, including:

  • PCR (Polymerase Chain Reaction): A highly sensitive and rapid method that detects mycoplasma DNA.

  • ELISA (Enzyme-Linked Immunosorbent Assay): Detects mycoplasma antigens.

  • Fluorescent Staining: Uses DNA-binding fluorochromes (e.g., Hoechst 33258) to stain the mycoplasma DNA, which can then be visualized under a fluorescence microscope.[3]

  • Autoradiography: A historical method that is less commonly used now.

  • Immunostaining: Uses specific antibodies to detect mycoplasma.[3]

Troubleshooting Guides

Issue 1: Sudden Cloudiness and Color Change in Culture Medium

Possible Cause: Bacterial Contamination

Troubleshooting Steps:

  • Microscopic Examination: Immediately examine the culture under a phase-contrast microscope at high magnification (400x). Look for small, motile particles between your cells.

  • pH Check: Observe the color of the phenol (B47542) red-containing medium. A rapid shift to yellow indicates acidic conditions, characteristic of bacterial growth.[4]

  • Isolate and Discard: If contamination is confirmed, immediately isolate the contaminated flasks to prevent cross-contamination. Discard all contaminated cultures and reagents.

  • Decontaminate: Thoroughly decontaminate the incubator, biosafety cabinet, and any equipment that may have come into contact with the contaminated culture.

  • Review Aseptic Technique: Re-evaluate your laboratory's aseptic technique protocols. Ensure all personnel are properly trained.

Issue 2: Filamentous Growth or Floating Clumps in Culture

Possible Cause: Fungal (Mold or Yeast) Contamination

Troubleshooting Steps:

  • Microscopic Examination: Observe the culture for the presence of filamentous hyphae (mold) or budding, spherical cells (yeast).[1]

  • Check pH: Fungal contamination often leads to an increase in the pH of the medium, which may turn pink.[3][5]

  • Isolate and Discard: As with bacterial contamination, isolate and discard all contaminated materials.

  • Environmental Monitoring: Check for potential sources of fungal spores in the laboratory, such as air vents, unfiltered air, and dusty surfaces.[4] Ensure HEPA filters in biosafety cabinets are certified and functioning correctly.

  • Review Reagent Handling: Ensure all media, sera, and other reagents are properly stored and handled to prevent the introduction of fungal spores.

Data Presentation

Table 1: Characteristics of Common Biological Contaminants

ContaminantSizeAppearance under Light MicroscopeEffect on Culture Medium
Bacteria ~0.5-5 µmSmall, rod-shaped or cocci, may be motileIncreased turbidity, rapid drop in pH (yellow color)[4]
Yeast ~3-10 µmOvoid or spherical, often seen buddingIncreased turbidity, slight increase in pH (pink color)[4][5]
Mold VariableFilamentous hyphae, may form visible coloniesIncreased turbidity, increase in pH (pink color)[5]
Mycoplasma ~0.2-0.3 µmNot visible with a standard light microscopeNo visible change in turbidity or pH in early stages[1]

Experimental Protocols

Protocol 1: Aseptic Technique for Cell Culture
  • Preparation: Before starting work, ensure the biosafety cabinet (BSC) is running for at least 15 minutes. Disinfect the work surface with 70% ethanol (B145695).

  • Personal Protective Equipment (PPE): Wear a clean lab coat, gloves, and safety glasses.

  • Sterile Handling: Spray all items (media bottles, pipette boxes, etc.) with 70% ethanol before placing them in the BSC.

  • Workflow: Work in a deliberate and organized manner. Avoid unnecessary movements that could disrupt the sterile airflow. Do not pass non-sterile items over sterile items.

  • Pipetting: Use sterile, disposable serological and micropipettes. Do not touch the tip of the pipette to any non-sterile surface.

  • Container Handling: When opening bottles or flasks, do not place the cap face down on the work surface. Briefly flame the neck of glass bottles before and after use.

  • Incubation: After handling, return cultures to the incubator promptly.

  • Clean-up: After work is complete, remove all items from the BSC and disinfect the work surface again.

Protocol 2: Mycoplasma PCR Detection
  • Sample Collection: Collect 1 ml of cell culture supernatant from a confluent or near-confluent culture.

  • DNA Extraction: Extract DNA from the supernatant using a commercial DNA extraction kit, following the manufacturer's instructions.

  • PCR Amplification:

    • Prepare a PCR master mix containing a universal primer set for the mycoplasma 16S rRNA gene, Taq polymerase, dNTPs, and PCR buffer.

    • Add the extracted DNA to the master mix.

    • Include positive and negative controls in the PCR run.

  • Gel Electrophoresis:

    • Run the PCR products on a 1.5% agarose (B213101) gel.

    • Visualize the DNA bands using a UV transilluminator.

  • Interpretation: The presence of a band of the expected size in the sample lane indicates mycoplasma contamination.

Mandatory Visualizations

Contamination_Sources cluster_sources Sources of Contamination cluster_contaminants Types of Contaminants cluster_culture Experimental Culture Aseptic_Technique Improper Aseptic Technique Cell_Culture Cell Culture Aseptic_Technique->Cell_Culture Reagents Contaminated Reagents (Media, Sera) Reagents->Cell_Culture Equipment Non-Sterile Equipment Equipment->Cell_Culture Environment Laboratory Environment Environment->Cell_Culture Personnel Personnel Personnel->Cell_Culture Bacteria Bacteria Fungi Fungi (Yeast, Mold) Mycoplasma Mycoplasma Viruses Viruses Cell_Culture->Bacteria Cell_Culture->Fungi Cell_Culture->Mycoplasma Cell_Culture->Viruses

Caption: Sources and types of cell culture contamination.

Troubleshooting_Workflow Start Suspected Contamination Visual_Inspection Visual Inspection (Turbidity, Color Change) Start->Visual_Inspection Microscopy Microscopic Examination Visual_Inspection->Microscopy pH_Check Check pH of Medium Microscopy->pH_Check Identify_Contaminant Identify Potential Contaminant pH_Check->Identify_Contaminant Bacteria Bacterial Contamination Identify_Contaminant->Bacteria Cloudy, Yellow Medium, Motile Rods/Cocci Fungi Fungal Contamination Identify_Contaminant->Fungi Filaments or Budding Cells, Pink Medium Mycoplasma_Test Perform Mycoplasma Test (e.g., PCR) Identify_Contaminant->Mycoplasma_Test No Visible Signs, but Cells are Unhealthy Action Isolate & Discard Culture Decontaminate Equipment Review Protocols Bacteria->Action Fungi->Action Mycoplasma Mycoplasma Contamination Mycoplasma_Test->Mycoplasma Positive Result Mycoplasma->Action

Caption: Troubleshooting workflow for contamination identification.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_post Post-Experiment Phase Prepare_Media Prepare & Sterilize Media and Reagents Check_Cultures Check Cell Cultures for Contamination Prepare_Media->Check_Cultures Prepare_BSC Prepare Biosafety Cabinet Check_Cultures->Prepare_BSC Aseptic_Technique Perform Experiment using Strict Aseptic Technique Prepare_BSC->Aseptic_Technique Incubate Incubate Cultures Aseptic_Technique->Incubate Clean_Up Clean & Disinfect Work Area Aseptic_Technique->Clean_Up Monitor Monitor Cultures Daily for Contamination Incubate->Monitor Monitor->Clean_Up

Caption: General experimental workflow to minimize contamination.

References

Technical Support Center: Enhancing the Reproducibility of Quercetin Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting reproducible experiments with Quercetin.

Frequently Asked Questions (FAQs)

Q1: What is Quercetin and what are its primary mechanisms of action?

A1: Quercetin is a naturally occurring flavonoid found in many fruits and vegetables, such as onions, apples, and berries.[1] It is known for its antioxidant and anti-inflammatory properties.[1][2] Quercetin modulates several key signaling pathways within cells, including the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB pathways, which are involved in cell growth, proliferation, inflammation, and apoptosis.[3][4][5]

Q2: What are the common challenges when working with Quercetin in vitro?

A2: A primary challenge is Quercetin's low solubility in aqueous solutions, which can lead to precipitation in cell culture media.[6][7] This can affect the accuracy of experimental results. It is also sensitive to light and oxidation, which can degrade the compound and reduce its activity.

Q3: How should I prepare Quercetin solutions for cell culture experiments?

A3: To ensure solubility, it is recommended to dissolve Quercetin in a solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.[6] This stock solution can then be diluted in cell culture medium to the desired final concentration. It is crucial to keep the final DMSO concentration low (typically below 0.1%) to avoid solvent-induced cytotoxicity.

Q4: What are typical IC50 values for Quercetin in cancer cell lines?

A4: The half-maximal inhibitory concentration (IC50) of Quercetin can vary significantly depending on the cancer cell line and the duration of exposure. For example, in MCF-7 breast cancer cells, IC50 values have been reported to be around 17.2 µM to 48 µM.[8][9] In A549 lung cancer cells, IC50 values can range from 5.14 µg/ml to 8.65 µg/ml depending on the incubation time.[10]

Troubleshooting Guides

Poor Solubility and Precipitation
Problem Possible Cause Solution
Precipitate forms in cell culture media after adding Quercetin. Quercetin has low aqueous solubility.Prepare a high-concentration stock solution in DMSO.[6] When diluting into media, ensure rapid mixing. Consider using a carrier protein like bovine serum albumin (BSA) to improve solubility.
Inconsistent results between experiments. Precipitation of Quercetin leading to variable effective concentrations.Visually inspect for precipitate before treating cells. Prepare fresh dilutions from the stock solution for each experiment.
Compound Instability
Problem Possible Cause Solution
Loss of Quercetin activity over time. Degradation due to light exposure or oxidation.Store Quercetin powder and stock solutions protected from light and at a low temperature (e.g., -20°C). Prepare fresh working solutions for each experiment.
Experimental Assays
Problem Possible Cause Solution
High background in antioxidant assays (e.g., DPPH, ABTS). Interference from colored components in the media or Quercetin itself.Run appropriate controls, including media-only and Quercetin-only wells, to subtract background absorbance.
Low signal in Western blotting for phosphorylated proteins. Timing of cell lysis after Quercetin treatment is not optimal for detecting changes in phosphorylation.Perform a time-course experiment to determine the peak phosphorylation or dephosphorylation of your target protein after Quercetin treatment.

Quantitative Data Summary

Table 1: IC50 Values of Quercetin in Various Cancer Cell Lines
Cell LineCancer TypeIncubation TimeIC50 (µM)Reference(s)
A549Lung Cancer24h8.65 µg/ml[10]
A549Lung Cancer48h7.96 µg/ml[10]
A549Lung Cancer72h5.14 µg/ml[10]
MCF-7Breast Cancer24h37[9]
MCF-7Breast CancerNot Specified17.2, 48[8]
HT-29Colorectal Cancer48h81.65[8]
SW480Colorectal CancerNot Specified~60[8]
Caco-2Colorectal CancerNot Specified~50[8]

Experimental Protocols

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Reagent Preparation: Prepare a 0.1 mM DPPH solution in methanol.

  • Sample Preparation: Prepare a stock solution of Quercetin in methanol. Create a series of dilutions from the stock solution.

  • Assay Procedure:

    • In a 96-well plate, add 180 µL of the DPPH solution to each well.

    • Add 20 µL of your Quercetin dilutions or a positive control (like ascorbic acid) to the wells.

    • For the blank, use 20 µL of methanol.

  • Incubation and Measurement: Shake the plate and incubate in the dark for 30 minutes at room temperature. Measure the absorbance at 517 nm.[11]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is determined from a plot of inhibition percentage against concentration.[11]

Western Blot for PI3K/Akt Pathway Activation

This protocol details the detection of phosphorylated Akt (a downstream target of PI3K) as a marker of pathway activation.

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with Quercetin at various concentrations and for different time points.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against phosphorylated Akt (p-Akt) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total Akt to normalize the p-Akt signal.

Visualizations

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis (Inhibition) Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Quercetin Quercetin Quercetin->PI3K Inhibits

Caption: Quercetin's inhibition of the PI3K/Akt signaling pathway.

MAPK_ERK_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression Quercetin Quercetin Quercetin->Raf Inhibits Quercetin->MEK Inhibits

Caption: Quercetin's modulation of the MAPK/ERK signaling pathway.

NFkB_Signaling_Pathway cluster_0 Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibitory Complex Nucleus Nucleus NFkB->Nucleus Translocates GeneTranscription Inflammatory Gene Transcription Nucleus->GeneTranscription Quercetin Quercetin Quercetin->IKK Inhibits

Caption: Quercetin's inhibitory effect on the NF-κB signaling pathway.

Experimental_Workflow_Antioxidant_Assay start Start prep_reagents Prepare DPPH & Quercetin Solutions start->prep_reagents add_reagents Add DPPH and Quercetin to 96-well plate prep_reagents->add_reagents incubate Incubate in Dark (30 mins) add_reagents->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate end End calculate->end

Caption: A typical experimental workflow for a DPPH antioxidant assay.

References

Validation & Comparative

Comparing the mechanism of action of Rauvovertine C and vincristine

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the mechanisms of action of the microtubule-targeting agents, Rauvovertine C and vincristine (B1662923), is not possible as there is no publicly available scientific literature or data on a compound named "this compound".

However, to fulfill the user's request for a comparative guide on microtubule inhibitors for a scientific audience, this report provides a detailed comparison between the well-established microtubule-destabilizing agent, vincristine , and a prominent microtubule-stabilizing agent, paclitaxel (B517696) . This comparison will highlight the distinct mechanisms by which these drugs disrupt microtubule dynamics and induce cancer cell death, supported by experimental data and protocols.

Comparison of Vincristine and Paclitaxel: Mechanism of Action

Vincristine and paclitaxel are both potent anti-cancer agents that target microtubules, crucial components of the cytoskeleton involved in cell division, structure, and intracellular transport.[1] However, they exert their effects through opposing mechanisms.

Vincristine , a vinca (B1221190) alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), is a microtubule-destabilizing agent.[2] It functions by binding to β-tubulin subunits, preventing their polymerization into microtubules.[3][4] This disruption of microtubule assembly leads to the dissolution of the mitotic spindle, arresting cells in the M-phase of the cell cycle and ultimately triggering apoptosis (programmed cell death).[5][6]

In contrast, paclitaxel , originally isolated from the bark of the Pacific yew tree (Taxus brevifolia), is a microtubule-stabilizing agent. It also binds to the β-tubulin subunit, but at a different site than vincristine.[1] This binding promotes the polymerization of tubulin and stabilizes the resulting microtubules, preventing their depolymerization.[1] These hyper-stabilized microtubules are dysfunctional and interfere with the normal dynamic instability required for mitotic spindle formation and function, also leading to mitotic arrest and apoptosis.[7]

Quantitative Data Comparison

The following table summarizes key quantitative parameters for vincristine and paclitaxel, derived from various in vitro studies.

ParameterVincristinePaclitaxelReference
Binding Site on β-tubulin Vinca domainTaxane domain[1]
Effect on Microtubule Polymerization InhibitionPromotion and Stabilization[1][2]
Cell Cycle Arrest M-phase (Metaphase)M-phase (G2/M)[5][7]
IC50 (Half maximal inhibitory concentration) in various cancer cell lines Low nanomolar rangeLow nanomolar rangeVaries by cell line

Experimental Protocols

Below are detailed methodologies for key experiments used to characterize the mechanism of action of microtubule-targeting agents like vincristine and paclitaxel.

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the in vitro assembly of microtubules from purified tubulin.

Protocol:

  • Purified tubulin is kept on ice to prevent spontaneous polymerization.

  • A reaction buffer containing GTP and other essential components is prepared.

  • The test compound (e.g., vincristine or paclitaxel) at various concentrations or a vehicle control is added to the reaction buffer.

  • The reaction is initiated by adding the purified tubulin to the buffer and transferring the mixture to a temperature-controlled spectrophotometer at 37°C.

  • The polymerization of microtubules is monitored by measuring the increase in absorbance (turbidity) at 340 nm over time.

  • Inhibitors of polymerization like vincristine will show a decrease in the rate and extent of absorbance increase, while stabilizers like paclitaxel will show an enhanced rate and extent of polymerization.

Immunofluorescence Microscopy of Cellular Microtubules

This technique allows for the visualization of the effects of microtubule-targeting agents on the microtubule network within cells.

Protocol:

  • Cancer cells (e.g., HeLa or A549) are cultured on glass coverslips.

  • The cells are treated with the test compound (vincristine or paclitaxel) at various concentrations for a specified duration.

  • After treatment, the cells are fixed with a suitable fixative (e.g., paraformaldehyde or ice-cold methanol).

  • The cells are then permeabilized with a detergent (e.g., Triton X-100) to allow antibody access.

  • The microtubules are labeled by incubating the cells with a primary antibody specific for α-tubulin, followed by a fluorescently-labeled secondary antibody.

  • The cell nuclei are counterstained with a DNA-binding dye like DAPI.

  • The coverslips are mounted on microscope slides and visualized using a fluorescence microscope.

  • Vincristine-treated cells will exhibit a diffuse tubulin staining and a lack of a defined microtubule network, while paclitaxel-treated cells will show dense bundles of microtubules.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle, revealing cell cycle arrest induced by the drugs.

Protocol:

  • Cancer cells are seeded and treated with the test compound for a set time (e.g., 24 hours).

  • Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol.

  • The fixed cells are then treated with RNase A to remove RNA and stained with a fluorescent DNA-intercalating agent such as propidium (B1200493) iodide.

  • The DNA content of individual cells is measured using a flow cytometer.

  • The resulting data is analyzed to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

  • Both vincristine and paclitaxel will cause a significant increase in the percentage of cells in the G2/M phase.

Signaling Pathways

The disruption of microtubule dynamics by vincristine and paclitaxel triggers various downstream signaling pathways that ultimately lead to apoptosis.

Vincristine Signaling Pathway

vincristine_pathway vincristine Vincristine tubulin β-Tubulin vincristine->tubulin Binds to mt_destabilization Microtubule Destabilization tubulin->mt_destabilization Inhibits polymerization mitotic_arrest Mitotic Arrest (M-phase) mt_destabilization->mitotic_arrest jnk_activation JNK Activation mitotic_arrest->jnk_activation pi3k_akt_inhibition PI3K/AKT Pathway Inhibition mitotic_arrest->pi3k_akt_inhibition apoptosis Apoptosis jnk_activation->apoptosis pi3k_akt_inhibition->apoptosis paclitaxel_pathway paclitaxel Paclitaxel tubulin β-Tubulin paclitaxel->tubulin Binds to mt_stabilization Microtubule Hyper-stabilization tubulin->mt_stabilization Promotes polymerization mitotic_arrest Mitotic Arrest (G2/M) mt_stabilization->mitotic_arrest bcl2_phos Bcl-2 Phosphorylation (Inactivation) mitotic_arrest->bcl2_phos apoptosis Apoptosis bcl2_phos->apoptosis experimental_workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis & Comparison tubulin_assay Tubulin Polymerization Assay data_analysis IC50 Calculation, Statistical Analysis tubulin_assay->data_analysis cell_culture Cancer Cell Lines cell_culture->tubulin_assay if_microscopy Immunofluorescence Microscopy cell_culture->if_microscopy flow_cytometry Cell Cycle Analysis cell_culture->flow_cytometry western_blot Western Blot (Signaling Proteins) cell_culture->western_blot if_microscopy->data_analysis flow_cytometry->data_analysis western_blot->data_analysis comparison Mechanism of Action Comparison data_analysis->comparison

References

Comparative Guide to the Synthesis and Biological Activity of Rauvovertine C Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the synthesis and biological activity of Rauvovertine C and its analogs. This compound is a hexacyclic monoterpenoid indole (B1671886) alkaloid isolated from the stems of Rauvolfia verticillata. This document summarizes the available data on its biological activity, outlines plausible synthetic strategies for its analogs, and provides detailed experimental protocols for relevant biological assays.

Biological Activity of Rauvovertine Analogs

This compound, along with its naturally occurring analogs Rauvovertine A, 17-epi-rauvovertine A, Rauvovertine B, and 17-epi-rauvovertine B, were isolated from Rauvolfia verticillata and evaluated for their in vitro cytotoxic activity against a panel of five human tumor cell lines: HL-60 (leukemia), SMMC-7721 (hepatocellular carcinoma), A-549 (lung cancer), MCF-7 (breast cancer), and SW-480 (colon cancer)[1].

While the primary study reporting these findings indicates that cytotoxic evaluations were performed, the specific quantitative data (e.g., IC₅₀ values) are not publicly available in the reviewed literature. Therefore, a direct quantitative comparison of the cytotoxic potency of these specific analogs is not possible at this time.

Interestingly, a separate study on 26 other indole alkaloids isolated from the leaves and twigs of the same plant, Rauvolfia verticillata, reported that none of the tested compounds exhibited cytotoxicity against the same five human cancer cell lines[2]. This highlights the chemical diversity within the plant and suggests that the unique hexacyclic structure of the Rauvovertine class may be a key determinant of any observed biological activity.

Data Presentation

The following table has been structured to present the cytotoxic activity data for this compound and its analogs. Due to the unavailability of specific IC₅₀ values from the primary literature, the corresponding cells are marked as "Data not available."

CompoundHL-60 (IC₅₀, µM)SMMC-7721 (IC₅₀, µM)A-549 (IC₅₀, µM)MCF-7 (IC₅₀, µM)SW-480 (IC₅₀, µM)Reference
This compound Data not availableData not availableData not availableData not availableData not available[1]
Rauvovertine A Data not availableData not availableData not availableData not availableData not available[1]
17-epi-Rauvovertine A Data not availableData not availableData not availableData not availableData not available[1]
Rauvovertine B Data not availableData not availableData not availableData not availableData not available[1]
17-epi-Rauvovertine B Data not availableData not availableData not availableData not availableData not available[1]

Synthesis of this compound Analogs

The total synthesis of this compound or its synthetic analogs has not yet been reported in the literature. However, based on the synthesis of other complex monoterpenoid indole alkaloids, a plausible synthetic strategy can be outlined. The construction of the intricate hexacyclic core would likely involve a multi-step sequence featuring key transformations such as:

  • Pictet-Spengler reaction: To form the tetrahydro-β-carboline core.

  • Diels-Alder cycloaddition: To construct one or more of the carbocyclic rings.

  • Late-stage oxidative cyclization: To forge the final heterocyclic ring and introduce key functional groups.

The synthesis of analogs would likely diverge from a common intermediate, allowing for the introduction of various substituents to probe structure-activity relationships.

Experimental Protocols

The following is a detailed methodology for a standard in vitro cytotoxicity assay, such as the MTT assay, which is commonly used to evaluate the cytotoxic effects of compounds on cancer cell lines.

In Vitro Cytotoxicity Assay (MTT Assay)

1. Cell Culture and Seeding:

  • Human tumor cell lines (HL-60, SMMC-7721, A-549, MCF-7, SW-480) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
  • Cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.

2. Compound Treatment:

  • This compound analogs are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
  • Serial dilutions of the compounds are prepared in culture medium.
  • The culture medium from the wells is replaced with the medium containing the test compounds at various concentrations. Control wells receive vehicle-only medium.

3. Incubation:

  • The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

4. MTT Assay:

  • After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
  • The plates are incubated for an additional 4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.

5. Solubilization and Absorbance Measurement:

  • The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

6. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.
  • The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture (HL-60, SMMC-7721, A-549, MCF-7, SW-480) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (this compound Analogs) treatment Compound Treatment compound_prep->treatment cell_seeding->treatment incubation Incubation (48-72h) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance Absorbance Reading (570 nm) formazan_solubilization->absorbance data_analysis Data Analysis (% Viability, IC50) absorbance->data_analysis

Caption: Workflow for in vitro cytotoxicity testing of this compound analogs.

Logical_Relationship cluster_synthesis Synthesis of Analogs cluster_screening Biological Screening cluster_sar Structure-Activity Relationship cluster_development Drug Development common_intermediate Common Synthetic Intermediate analog_synthesis Analog Synthesis (Diversification) common_intermediate->analog_synthesis cytotoxicity_assay In Vitro Cytotoxicity Assay (Panel of Cancer Cell Lines) analog_synthesis->cytotoxicity_assay sar_analysis Structure-Activity Relationship (SAR) Analysis cytotoxicity_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

References

Unlocking the Pharmacological Potential of Coumarins: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comprehensive comparison of coumarin (B35378) derivatives, a versatile class of compounds renowned for their broad pharmacological spectrum. By dissecting their structure-activity relationships (SAR), this document aims to illuminate the key structural modifications that govern their efficacy as anticancer, antifungal, anticoagulant, and neuroprotective agents.

Coumarins, a group of natural and synthetic benzopyrone compounds, have long captured the attention of medicinal chemists due to their diverse biological activities.[1][2] Their relatively simple scaffold allows for a wide range of structural modifications, making them an attractive starting point for the development of novel therapeutics.[2] This guide synthesizes experimental data to provide a clear overview of how substitutions on the coumarin ring influence its interaction with various biological targets.

Anticancer Activity: Targeting Cellular Proliferation and Survival

Coumarin derivatives have demonstrated significant potential as anticancer agents by modulating various signaling pathways involved in cell growth and apoptosis.[1][3] The cytotoxic effects of these compounds are highly dependent on the nature and position of substituents on the benzopyrone ring, with modifications at the C3, C4, C6, and C7 positions being particularly influential.[4]

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected coumarin derivatives against various cancer cell lines.

Compound IDBasic StructureR1 (C3)R2 (C4)R3 (C7)Cancer Cell LineIC50 (µM)Reference
1 7,8-Dihydroxy-4-methylcoumarinn-decylCH3OHK56242.4[5]
2 7,8-Dihydroxy-4-methylcoumarinn-decylCH3OHLS18025.2[5]
3 7,8-Dihydroxy-4-methylcoumarinn-decylCH3OHMCF-725.1[5]
4 3-Aryl-4-anilino-2H-chromen-2-oneArylAnilino-MCF-77.06[6]
5 Isatin-Coumarin Hybrid---MCF-711.29[6]
6 Coumarin-based hydroxamate---MCF-71.84[6]
7 3H-benzo[f]chromen-3-one derivative---MCF-70.83[6]

Structure-Activity Relationship Insights:

  • Substitution at C3 and C4: The presence of bulky and lipophilic groups at the C3 and C4 positions often enhances anticancer activity. For instance, 7,8-dihydroxy-4-methylcoumarins bearing long alkyl chains at the C3 position have shown potent cytotoxicity.[5] Hybrid molecules, such as those combining coumarin with isatin (B1672199) or other pharmacophores, have also demonstrated promising results.[6]

  • Hydroxylation Pattern: The position and number of hydroxyl groups on the benzene (B151609) ring significantly impact activity. Dihydroxy derivatives, particularly those at the C7 and C8 positions, are often more potent.[5]

  • Heterocyclic Fused Rings: The fusion of other heterocyclic rings to the coumarin scaffold, as seen in furocoumarins and pyranocoumarins, can modulate anticancer activity.[1]

Signaling Pathways Targeted by Anticancer Coumarins

Coumarin derivatives exert their anticancer effects by interfering with critical signaling pathways that regulate cell proliferation, survival, and angiogenesis. One of the key pathways modulated by these compounds is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[1][7]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Coumarin Coumarin Derivatives Coumarin->PI3K inhibition VKOR_Inhibition cluster_coagulation Vitamin K Cycle & Coagulation VitaminK_reduced Reduced Vitamin K VitaminK_epoxide Vitamin K Epoxide VitaminK_reduced->VitaminK_epoxide ClottingFactors_active Active Clotting Factors VitaminK_reduced->ClottingFactors_active γ-carboxylation VKOR Vitamin K Epoxide Reductase (VKOR) VitaminK_epoxide->VKOR VKOR->VitaminK_reduced ClottingFactors_inactive Inactive Clotting Factors Coagulation Blood Coagulation ClottingFactors_active->Coagulation Coumarin 4-Hydroxycoumarin Derivatives Coumarin->VKOR inhibition

References

Harnessing Synergy: A Comparative Guide to the Enhanced Anticancer Effects of Rauwolfia Alkaloids in Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct evidence for the synergistic effects of Rauvovertine C with known anticancer drugs remains to be established in published literature, compelling data from related alkaloids within the Rauwolfia genus demonstrates significant potential for combination therapies. This guide provides a comparative analysis of the synergistic anticancer activity observed between a Rauwolfia vomitoria extract and the conventional chemotherapeutic agent, carboplatin (B1684641), offering a valuable proxy for the potential of this compound and other related compounds.

Quantitative Analysis of Synergistic Effects

The synergistic potential of a Rauwolfia vomitoria extract (referred to as "Rau") in combination with carboplatin (Cp) has been quantitatively assessed in ovarian cancer cell lines. The combination index (CI), a standard measure of drug interaction, was calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[1][2] Furthermore, the dose reduction index (DRI) was determined to quantify the extent to which the dose of carboplatin could be reduced in the combination to achieve the same therapeutic effect as when used alone.[1][2]

Table 1: In Vitro Synergism of Rauwolfia vomitoria Extract and Carboplatin in Ovarian Cancer Cell Lines

Cell LineCombination Index (CI) ValuesDose Reduction Index (DRI) for Carboplatin
A2780< 1 (indicating synergy)1.7- to 7-fold
SKOV-3< 1 (indicating synergy)1.7- to 7-fold
OVCAR-3< 1 (indicating synergy)1.7- to 7-fold

Data sourced from a study on the synergistic effects of Rauwolfia vomitoria extract with carboplatin. The CI values being less than 1 across the tested ovarian cancer cell lines unequivocally demonstrate a synergistic interaction. The DRI values indicate that in combination with the Rauwolfia extract, the concentration of carboplatin can be significantly lowered while maintaining efficacy, which could potentially reduce dose-related toxicity.[1][2]

Table 2: In Vivo Antitumor Efficacy of Rauwolfia vomitoria Extract and Carboplatin Combination

Treatment GroupTumor Growth Inhibition (%)Ascites Volume Reduction (%)
Rau (20 mg/kg)36%Significant Reduction
Rau (50 mg/kg)66%Significant Reduction
Carboplatin (Cp)51%Significant Reduction
Rau (20 mg/kg) + Cp87%89%
Rau (50 mg/kg) + Cp90%97%

In an intraperitoneal ovarian cancer mouse model, the combination of Rauwolfia vomitoria extract and carboplatin resulted in a markedly enhanced reduction in tumor burden and ascitic fluid volume compared to either agent alone.[1][2] These in vivo findings corroborate the synergistic effects observed in vitro and underscore the therapeutic potential of this combination.

Experimental Methodologies

Detailed below are the standard protocols for the key experiments utilized to evaluate the synergistic anticancer effects discussed in this guide.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Drug Treatment: Cells are treated with various concentrations of the Rauwolfia alkaloid, the anticancer drug (e.g., carboplatin), and their combination for a specified period (e.g., 48 hours).

  • MTT Addition: Following treatment, the media is replaced with fresh media containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan (B1609692) precipitate.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is directly proportional to the number of viable cells.

Flow Cytometry for Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Cells are treated as described for the MTT assay. After the incubation period, both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometric Analysis: The stained cells are analyzed using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

In Vivo Xenograft Model

Animal models are crucial for evaluating the in vivo efficacy of combination therapies.

  • Cell Implantation: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or intraperitoneally injected with a suspension of human cancer cells.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomly assigned to different treatment groups: vehicle control, Rauwolfia alkaloid alone, anticancer drug alone, and the combination of both.

  • Drug Administration: The treatments are administered according to a predefined schedule and dosage.

  • Monitoring: Tumor size is measured regularly using calipers, and the body weight of the mice is monitored as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Further analysis, such as immunohistochemistry or western blotting, can be performed on the tumor tissue.

Visualizing the Synergy: Workflows and Signaling Pathways

Experimental Workflow for Synergy Assessment

The following diagram illustrates the typical workflow for assessing the synergistic effects of a novel compound with a known anticancer drug.

G Experimental Workflow for Synergy Assessment cluster_0 In Vitro Analysis cluster_1 In Vivo Validation A Cell Line Selection (e.g., Ovarian Cancer) B Single Agent Cytotoxicity (MTT Assay) A->B C Combination Treatment (Fixed Ratio) B->C D Synergy Analysis (Combination Index - CI) C->D E Apoptosis Assay (Flow Cytometry) C->E F Xenograft Model Establishment D->F Promising Synergy G Treatment Groups (Control, Single, Combo) F->G H Tumor Growth Monitoring G->H I Endpoint Analysis (Tumor Weight) H->I

Caption: Workflow for evaluating anticancer drug synergy.

Potential Signaling Pathways Modulated by Combination Therapy

The synergistic effect of Rauwolfia alkaloids and carboplatin likely stems from their complementary mechanisms of action, targeting multiple cancer-related pathways. Carboplatin primarily induces DNA damage, leading to apoptosis.[3][4][5] Rauwolfia alkaloids, such as reserpine, have been shown to induce apoptosis through various signaling pathways, including the modulation of TGF-β and the Hippo pathway.[6][7][8] Combination therapy may therefore lead to a more potent and comprehensive antitumor response.

G Hypothesized Signaling Pathways in Combination Therapy cluster_0 Carboplatin cluster_1 Rauwolfia Alkaloids A Carboplatin B DNA Damage (Cross-linking) A->B F Cell Cycle Arrest B->F C Rauwolfia Alkaloids D Modulation of TGF-β & Hippo Pathways C->D E Inhibition of PI3K/Akt/mTOR Pathway C->E G Induction of Apoptosis D->G E->G F->G

Caption: Potential signaling pathways affected by combination therapy.

This guide highlights the promising synergistic potential of Rauwolfia alkaloids with conventional chemotherapy. While further research is needed to elucidate the specific effects of this compound, the presented data provides a strong rationale for its investigation as a component of novel anticancer combination therapies. The detailed protocols and workflow diagrams serve as a practical resource for researchers aiming to explore such synergistic interactions.

References

Predicting Patient Response to Rauvovertine C: A Comparative Guide to Biomarker Discovery Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, identifying patients who will benefit most from a novel therapy is a cornerstone of personalized medicine. This guide provides a comparative overview of current biomarker discovery strategies applicable to predicting sensitivity to Rauvovertine C, a novel alkaloid compound isolated from Rauvolfia verticillata.[1][2] While specific data on this compound is emerging, this document outlines established methodologies for identifying predictive biomarkers for anti-cancer agents, using illustrative examples to guide research efforts.

The landscape of cancer treatment is continually evolving, with a growing emphasis on targeted therapies. Vinca alkaloids, a class of compounds related to those found in Rauvolfia species, have long been a staple in chemotherapy, primarily functioning as microtubule-targeting agents.[3][4] For a new agent like this compound, understanding its precise mechanism of action and identifying biomarkers of sensitivity are critical for its successful clinical development and application. This guide compares the leading "omics" platforms for biomarker discovery: genomics, transcriptomics, proteomics, and metabolomics.

Comparative Analysis of Biomarker Discovery Platforms

Each biomarker discovery platform offers unique insights into the molecular characteristics of a tumor and its potential response to treatment. The choice of platform often depends on the specific research question, available resources, and the putative mechanism of action of the drug. Below is a comparative summary of these platforms.

FeatureGenomicsTranscriptomicsProteomicsMetabolomics
Analytes DNARNAProteinsMetabolites
Key Insights Gene mutations, copy number variations, structural variantsGene expression levels, alternative splicing, non-coding RNA profilesProtein abundance, post-translational modifications, protein-protein interactionsMetabolic pathway activity, enzyme function, cellular physiological state
Common Technologies Next-Generation Sequencing (NGS), Polymerase Chain Reaction (PCR), MicroarraysRNA-Sequencing (RNA-Seq), Microarrays, Quantitative PCR (qPCR)Mass Spectrometry (MS), Protein Arrays, Immunohistochemistry (IHC)Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy
Sample Types Tumor tissue, blood (ctDNA), salivaTumor tissue, blood (circulating tumor cells)Tumor tissue, blood (plasma/serum), urineBlood (plasma/serum), urine, tissue biopsies
Illustrative Biomarker BRCA1/2 mutations for PARP inhibitor sensitivityHigh PD-L1 expression for immunotherapy responseHER2 overexpression for trastuzumab sensitivityAltered glucose metabolism (Warburg effect) in various cancers
Strengths Stable analyte, well-established methodologiesDynamic view of gene activity, reflects cellular responseCloser to cellular function, captures post-translational regulationProvides a real-time snapshot of cellular phenotype and function
Limitations Mutations do not always correlate with functional changesRNA levels may not directly correlate with protein levelsTechnically complex, wide dynamic range of protein abundanceHighly dynamic, influenced by diet and other external factors

Experimental Protocols for Biomarker Discovery

Detailed and robust experimental design is crucial for the successful identification and validation of predictive biomarkers. Below are summarized protocols for the key technologies used in each "omics" platform.

Genomics: Next-Generation Sequencing (NGS) for Mutation Detection
  • Sample Preparation: Isolate genomic DNA from tumor tissue or circulating tumor DNA (ctDNA) from plasma.

  • Library Preparation: Fragment the DNA and ligate adapters to the ends. Amplify the fragments to create a library.

  • Sequencing: Sequence the prepared library on an NGS platform (e.g., Illumina NovaSeq).

  • Data Analysis: Align the sequencing reads to a reference genome. Call variants (mutations, insertions, deletions) and perform annotation.

  • Biomarker Identification: Correlate the presence of specific genetic alterations with drug sensitivity data from pre-clinical models or clinical trial patient cohorts.

Transcriptomics: RNA-Sequencing (RNA-Seq) for Gene Expression Profiling
  • Sample Preparation: Isolate total RNA from tumor tissue or cells.

  • Library Preparation: Deplete ribosomal RNA and convert the remaining RNA to cDNA. Add sequencing adapters.

  • Sequencing: Sequence the cDNA library on an NGS platform.

  • Data Analysis: Align reads to a reference transcriptome to quantify gene expression levels.

  • Biomarker Identification: Identify differentially expressed genes or gene signatures between sensitive and resistant samples.

Proteomics: Mass Spectrometry (MS) for Protein Quantification
  • Sample Preparation: Extract proteins from tumor tissue or cells. Digest the proteins into peptides.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Separate the peptides by liquid chromatography and analyze them by mass spectrometry to determine their mass-to-charge ratio.

  • Data Analysis: Identify the peptides and their corresponding proteins. Quantify the abundance of each protein.

  • Biomarker Identification: Compare protein expression profiles between sensitive and resistant groups to identify potential biomarkers.

Visualizing Biomarker Discovery Workflows and Pathways

To further elucidate the processes involved in biomarker discovery, the following diagrams, generated using the DOT language, illustrate a general workflow and a hypothetical signaling pathway that could be relevant for this compound.

BiomarkerDiscoveryWorkflow cluster_discovery Discovery Phase cluster_validation Validation Phase PatientSamples Patient Cohort (Sensitive vs. Resistant) OmicsProfiling Multi-Omics Profiling (Genomics, Transcriptomics, etc.) PatientSamples->OmicsProfiling DataAnalysis Bioinformatic Analysis OmicsProfiling->DataAnalysis CandidateBiomarkers Candidate Biomarkers DataAnalysis->CandidateBiomarkers PreclinicalValidation Preclinical Validation (Cell Lines, Animal Models) CandidateBiomarkers->PreclinicalValidation ClinicalValidation Clinical Validation (Prospective Studies) PreclinicalValidation->ClinicalValidation ValidatedBiomarker Validated Biomarker ClinicalValidation->ValidatedBiomarker

Caption: A generalized workflow for biomarker discovery and validation.

HypotheticalSignalingPathway cluster_resistance Potential Resistance Mechanisms RauvovertineC This compound Microtubules Microtubule Dynamics RauvovertineC->Microtubules inhibition MitoticArrest Mitotic Arrest Microtubules->MitoticArrest leads to Apoptosis Apoptosis MitoticArrest->Apoptosis DrugEfflux Drug Efflux Pumps DrugEfflux->RauvovertineC removes TubulinIsotypes Altered Tubulin Isotypes TubulinIsotypes->Microtubules alters

Caption: A hypothetical signaling pathway for this compound as a microtubule inhibitor.

Conclusion

The identification of predictive biomarkers is a critical step in the development of targeted cancer therapies like this compound. While the specific molecular targets and resistance mechanisms of this compound are yet to be fully elucidated, the biomarker discovery platforms and experimental strategies outlined in this guide provide a robust framework for initiating these crucial investigations. A multi-omics approach, combining genomic, transcriptomic, and proteomic data, is likely to yield the most comprehensive and clinically relevant biomarkers for predicting patient sensitivity to this promising new agent. As research progresses, the validation of these biomarkers in preclinical and clinical settings will be paramount to realizing the full potential of this compound in personalized cancer treatment.

References

Safety Operating Guide

Navigating the Safe Disposal of Rauvovertine C: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Absence of a specific Safety Data Sheet (SDS) for Rauvovertine C necessitates a cautious and conservative approach to its handling and disposal. All procedures should be conducted under the guidance of established laboratory safety protocols for potent bioactive compounds.

Rouvovertine C, a plant-derived alkaloid, is utilized in pharmacological research for its potential cardiovascular effects, specifically its hypotensive and tranquilizing properties.[1] Its mechanism of action involves the modulation of neurotransmitter pathways and inhibition of central sympathetic regulatory mechanisms.[1] Given its biological activity and the general toxicity associated with related alkaloids, stringent safety measures are paramount.

Prudent Handling and Personal Protective Equipment (PPE)

Due to the lack of specific toxicity data for this compound, it is prudent to handle it as a potent compound with potential hazards. An SDS for a related compound, Rauwolscine, indicates that similar alkaloids can be toxic if swallowed, in contact with skin, or inhaled. Therefore, the following PPE is mandatory when handling this compound:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.

  • Eye Protection: Safety glasses or goggles must be worn to protect against accidental splashes.

  • Lab Coat: A fully buttoned lab coat should be worn to protect clothing and skin.

  • Respiratory Protection: When handling the powdered form or creating solutions where aerosols may be generated, a properly fitted respirator is advised.

Step-by-Step Disposal Procedure for this compound

In the absence of specific disposal instructions from a manufacturer's SDS, this compound and any materials contaminated with it must be treated as hazardous chemical waste.

  • Segregation: All waste contaminated with this compound, including unused compound, solutions, contaminated PPE (gloves, etc.), and labware (pipette tips, vials), must be segregated from general laboratory waste.

  • Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include:

    • "Hazardous Waste"

    • "this compound"

    • The approximate concentration and quantity

    • The date of accumulation

  • Solid Waste:

    • Carefully place all contaminated solid materials, such as gloves, weighing paper, and pipette tips, into the designated hazardous waste container.

    • For the disposal of pure, unused this compound powder, avoid creating dust. If possible, wet the powder with a small amount of an appropriate solvent (e.g., ethanol) to minimize aerosolization before transferring it to the waste container.

  • Liquid Waste:

    • Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous liquid waste container.

    • Do not pour any solution containing this compound down the drain.

  • Decontamination:

    • Decontaminate all work surfaces (e.g., benchtops, fume hood surfaces) that may have come into contact with this compound. Use a suitable cleaning agent, such as 70% ethanol, followed by a thorough wipe-down.

    • Dispose of all cleaning materials (e.g., paper towels) as hazardous waste.

  • Storage and Collection:

    • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.

    • Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for guidance on pickup schedules and any additional requirements.

Quantitative Data Summary

PropertyValue
Molecular FormulaC₂₀H₂₃N₃O
Molecular Weight321.4 g/mol
CAS Number2055073-74-8

Experimental Workflow for Handling and Disposal

G cluster_handling Compound Handling cluster_disposal Waste Disposal prep Preparation (Weighing, Dissolving) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) segregate Segregate Contaminated Waste prep->segregate Generates Waste fume_hood Work in a Fume Hood decontaminate Decontaminate Work Surfaces fume_hood->decontaminate After Use solid_waste Solid Waste (PPE, Labware) segregate->solid_waste liquid_waste Liquid Waste (Solutions) segregate->liquid_waste container Place in Labeled Hazardous Waste Container solid_waste->container liquid_waste->container storage Store for EHS Pickup container->storage decontaminate->solid_waste Dispose of Cleaning Materials

Figure 1. A workflow diagram illustrating the key steps for the safe handling and disposal of this compound in a laboratory setting.

Signaling Pathway Overview

G Rauvovertine_C This compound Sympathetic_Regulation Central Sympathetic Regulatory Mechanisms Rauvovertine_C->Sympathetic_Regulation Inhibits Neurotransmitter_Pathways Neurotransmitter Pathways Rauvovertine_C->Neurotransmitter_Pathways Modulates Peripheral_Vascular_Resistance Reduced Peripheral Vascular Resistance Sympathetic_Regulation->Peripheral_Vascular_Resistance Blood_Pressure Influence on Blood Pressure Peripheral_Vascular_Resistance->Blood_Pressure Heart_Rate Influence on Heart Rate Peripheral_Vascular_Resistance->Heart_Rate

Figure 2. A simplified diagram illustrating the proposed mechanism of action of this compound on cardiovascular function.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.